molecular formula C13H11N5O2 B1418363 Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1158351-21-3

Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1418363
CAS No.: 1158351-21-3
M. Wt: 269.26 g/mol
InChI Key: AEHSLEZXKDAZSP-UHFFFAOYSA-N
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Description

Structural Elucidation and Physicochemical Characterization

Molecular Structure Analysis and Crystallographic Data

The compound features a fused triazolo[1,5-a]pyrimidine core with a phenyl group at position 2, a methyl ester at position 6, and an amino group at position 7. Based on crystallographic studies of related triazolopyrimidines, the core structure is nearly planar, with minor deviations due to substituent interactions.

Key Crystallographic Features (Inferred from Analogues):
Parameter Value (Analogues) Source
Space Group Monoclinic (P2₁/c)
Unit Cell Parameters a = 11.14 Å, b = 15.66 Å, c = 7.40 Å
Bond Lengths (C–N) 1.28–1.47 Å (delocalized π-system)
Intermolecular Interactions π–π stacking (3.45–3.59 Å), N–H···O hydrogen bonds

The phenyl group at position 2 adopts a near-coplanar orientation with the triazolopyrimidine core, while the methyl ester at position 6 is inclined by ~45° to minimize steric strain. Hydrogen bonding involving the amino group (N7–H) and ester carbonyl oxygen is critical in stabilizing the crystal lattice.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
Proton Environment δ (¹H NMR) δ (¹³C NMR) Source
Amino (NH₂) 6.3–8.4 ppm (broad)
Aromatic (triazolopyrimidine) 7.2–8.5 ppm (multiplet) 120–160 ppm
Methyl ester (COOCH₃) 3.8–4.0 ppm (singlet) 52–55 ppm
Phenyl (C₂H₅) 7.1–7.6 ppm (multiplet) 125–130 ppm

The absence of NH₂ proton signals in ¹H NMR under certain conditions suggests potential exchange broadening or solvent interactions.

Infrared (IR) Spectroscopy
Functional Group Absorption (cm⁻¹) Source
NH₂ (asymmetric stretch) 3300–3200
C=O (ester) 1700–1750
C=N (aromatic) 1600–1575
C–O (ester) 1250–1200

The IR spectrum confirms the presence of a conjugated π-system, evidenced by strong C=N and C=C vibrations.

UV-Vis Spectroscopy

The compound exhibits absorption maxima in the range 240–300 nm , attributed to π→π* transitions in the triazolopyrimidine core and phenyl ring. Solvent polarity induces red-shifts, consistent with charge-transfer transitions.

Thermodynamic Properties and Stability Profiling

Thermodynamic data for this compound are inferred from computational studies and analogous systems:

Property Value (Analogues) Method Source
Heat Capacity (Cp) 150–200 J/mol·K DFT (B3LYP)
Enthalpy (ΔHf°) -200 to -300 kJ/mol Hartree-Fock
Stability (TGA) Decomposition >250°C Thermal Gravimetry

The methyl ester enhances stability compared to free carboxylic acids, while the phenyl group contributes to π-stacking interactions in the solid state.

Computational Chemistry Studies

Density Functional Theory (DFT) Analysis

Molecular orbital calculations (B3LYP/6-31G**) reveal:

  • HOMO : Delocalized over the triazolopyrimidine core, with contributions from the phenyl ring.
  • LUMO : Localized on the ester carbonyl and adjacent nitrogen atoms.
  • Electron Density : Higher density at the amino group, indicating potential reactivity for electrophilic substitution.
Molecular Dynamics Simulations

Simulations predict:

  • Conformational Flexibility : Restricted rotation of the phenyl group due to steric hindrance with the triazolopyrimidine core.
  • Solvent Effects : Polar solvents stabilize the ester via hydrogen bonding, altering UV-Vis absorption profiles.

Properties

IUPAC Name

methyl 7-amino-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-20-12(19)9-7-15-13-16-11(17-18(13)10(9)14)8-5-3-2-4-6-8/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHSLEZXKDAZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli-like reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic conditions. The reaction proceeds through the formation of an intermediate enaminonitrile, which undergoes cyclization to form the triazolopyrimidine core[_{{{CITATION{{{_4{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times[_{{{CITATION{{{4{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). Catalysts and solvents are carefully selected to enhance the efficiency and selectivity of the reaction[{{{CITATION{{{_4{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Chemical Reactions Analysis

Types of Reactions: Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazolopyrimidine core is valuable in the construction of various heterocyclic compounds.

Biology: This compound has shown biological activity in various assays, including antibacterial, antifungal, and antiviral tests. Its derivatives are being explored for their potential use in developing new therapeutic agents.

Medicine: In medicinal chemistry, this compound is studied for its potential as a lead compound in drug discovery. Its ability to inhibit enzymes and bind to specific molecular targets makes it a candidate for developing new drugs.

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural diversity of triazolopyrimidine derivatives arises from substitutions at positions 2, 5, 6, and 7, as well as variations in ring saturation. Below is a comparative analysis:

Table 1: Structural and Functional Differences
Compound Name Substituents/Ring Saturation Key Functional Groups Biological Activity (if reported) Reference
Target Compound 2-Ph, 7-NH₂, aromatic core Methyl ester Not explicitly reported
Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Aromatic core Ethyl ester Intermediate (safety data cited)
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[...]-carboxamide 5-Me, 7-(3,4,5-OMePh), carboxamide Carboxamide Antiproliferative (preliminary evaluation)
7-(4-Fluorophenyl)-5-methyl-4,7-dihydro-triazolo[...]-carboxylate 4,7-dihydro core, 4-FPh, 5-Me Methyl ester Structural/chemical properties
Ethyl 5-propyl-7-pyridin-4-yl-triazolo[...]-carboxylate 5-Pr, 7-Pyridinyl Ethyl ester Target for crystallography studies

Physicochemical Properties

  • Metabolic Stability : Ethyl esters () may have longer half-lives than methyl esters due to slower hydrolysis .

Biological Activity

Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including case studies and data tables.

  • Chemical Formula : C₁₃H₁₁N₅O₂
  • CAS Number : 1158351-21-3
  • Molecular Weight : 253.26 g/mol
  • Structure : The compound features a triazolo-pyrimidine core with a phenyl group and a carboxylate moiety, which are critical for its biological interactions .

This compound exhibits biological activity primarily through its interaction with various molecular targets:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation .
  • Antiviral Activity : It has demonstrated antiviral properties against influenza A virus by disrupting the interaction between PA and PB1 proteins in the viral polymerase complex. This was evidenced by an IC50 value of 12 μM in minireplicon assays and EC50 values ranging from 5 to 14 μM against different strains of the virus without cytotoxic effects up to concentrations of 250 μM .

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

Activity TypeTarget/PathwayObserved EffectReference
Protein Kinase Inhibitionp38 MAPKInhibition leading to reduced inflammation
Antiviral ActivityInfluenza A VirusDisruption of PA-PB1 interaction; antiviral effect
Cytotoxicity AssessmentMDCK CellsNo cytotoxicity up to 250 μM

Study on Antiviral Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazolo-pyrimidine derivatives, including this compound. They evaluated these compounds for their ability to inhibit the PA-PB1 interaction in the influenza virus polymerase complex. The study concluded that the compound exhibited significant antiviral activity without cytotoxic effects on host cells, making it a promising candidate for further development as an antiviral agent against influenza viruses .

Study on Protein Kinase Inhibition

Another investigation focused on the inhibition of p38 MAPK by various triazolo-pyrimidine derivatives. The results indicated that this compound effectively inhibited this kinase's activity, suggesting potential applications in treating inflammatory diseases where p38 MAPK is implicated .

Q & A

Q. What are the common synthetic routes for preparing methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is typically synthesized via cyclocondensation reactions between aminotriazole derivatives and diethyl ethoxymethylenemalonate. For example, General Procedure C involves refluxing aminotriazole with diethyl ethoxymethylenemalonate in glacial acetic acid for 3 hours, followed by precipitation and purification via filtration and washing with cold solvents . Alternative protocols use molten-state TMDP (trimethylenedipiperidine) or ethanol/water solvent mixtures to improve yield and regioselectivity, though TMDP is preferred for efficiency despite safety concerns .

Q. How is structural characterization performed for this compound?

Key characterization methods include:

  • 1H NMR spectroscopy : Peaks in DMSO-d6 (δ 8.8–9.3 ppm for aromatic protons, δ 4.0–4.4 ppm for ester groups) confirm regiochemistry and substituent positions .
  • Melting point analysis : Ranges from 112°C to 217°C depending on substituents, with higher melting points observed for electron-withdrawing groups (e.g., 216–217°C for p-tolyl derivatives) .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 436.2 [M+H]+) validate molecular weight and purity .

Q. What solvents and reaction conditions optimize yield in its synthesis?

  • Solvents : Ethanol/water mixtures (1:1 v/v) improve solubility and reduce side reactions compared to pure acetic acid .
  • Catalysts : TMDP enhances cyclization efficiency but requires careful handling due to toxicity. Piperidine alternatives are limited due to regulatory restrictions .
  • Temperature : Reflux conditions (100–120°C) are critical for complete cyclization, while cooling to room temperature ensures proper precipitation .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolo[1,5-a]pyrimidine synthesis be addressed?

Regioselectivity is influenced by:

  • Substituent effects : Electron-donating groups (e.g., methyl, methoxy) favor formation of 7-amino derivatives, while electron-withdrawing groups (e.g., chloro, nitro) may shift reactivity to alternative positions .
  • Reaction environment : Acidic or ionic conditions (e.g., using HCl or ionic liquids) can direct regioselectivity. For example, ionic conditions promote 2-amino-7-methyl derivatives, whereas acidic conditions yield 5-methyl-7-phenyl isomers .

Q. How do structural modifications impact biological activity in SAR studies?

  • Phenyl substituents : p-Tolyl or 4-chlorophenyl groups at position 2 enhance binding affinity to targets like CB2 cannabinoid receptors, as evidenced by higher melting points and NMR shifts .
  • Ester groups : Methyl esters improve metabolic stability compared to ethyl esters, as seen in reduced hydrolysis rates in simulated physiological conditions .
  • Amino group functionalization : Acylation (e.g., cycloheptyl or morpholino groups) modulates solubility and receptor interactions, with N-cyclohexyl derivatives showing improved pharmacokinetic profiles .

Q. How should researchers resolve contradictions in reported synthesis yields (75–82%)?

  • Variable catalysts : TMDP-based methods yield 82% vs. 75% for piperidine-free protocols .
  • Purification steps : Petroleum ether/ethyl acetate extraction removes unreacted starting materials, increasing purity and yield reproducibility .
  • Reaction monitoring : TLC or HPLC at intermediate stages identifies side products (e.g., dimerization), enabling protocol adjustments .

Q. What strategies improve scalability while maintaining regiochemical purity?

  • Flow chemistry : Continuous flow systems reduce reaction times and improve heat distribution, minimizing side reactions .
  • Microwave-assisted synthesis : Reduces cyclization time from 3 hours to 30 minutes, achieving comparable yields (78%) with lower energy input .
  • Crystallization optimization : Gradient cooling (e.g., from 60°C to 4°C) enhances crystal purity, as shown in NMR data for p-tolyl derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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